molecular formula C11H22O2 B079203 2-Ethylnonanoic acid CAS No. 14276-84-7

2-Ethylnonanoic acid

Cat. No.: B079203
CAS No.: 14276-84-7
M. Wt: 186.29 g/mol
InChI Key: YRCGAHTZOXPQPR-UHFFFAOYSA-N
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Description

2-Ethylnonanoic acid, also known as this compound, is an organic compound with the molecular formula C11H22O2. It is a derivative of nonanoic acid, characterized by the presence of an ethyl group at the second carbon position. This compound is a colorless to pale yellow liquid with a slightly unpleasant odor. It is used in various industrial applications, including the production of esters for fragrances and flavorings.

Scientific Research Applications

2-Ethylnonanoic acid, has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of esters for fragrances and flavorings.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.

    Industry: Utilized in the production of plasticizers, lubricants, and surfactants.

Mechanism of Action

While the exact mechanism of action of Nonanoic acid, 2-ethyl- is not explicitly stated in the papers retrieved, nonanoic acid, a related compound, is known to have antifungal properties . It is also used as a herbicide, where it works by stripping the waxy cuticle of the plant, causing cell disruption, cell leakage, and death by desiccation .

Safety and Hazards

Nonanoic acid, a related compound, may be harmful if swallowed or in contact with skin . It can cause severe skin burns and eye damage . It also causes skin irritation and serious eye irritation . It is harmful to aquatic life with long-lasting effects .

Future Directions

The esterification of nonanoic acid with 2-ethylhexanol has promising applicability due to the excellent properties of the resulting ester as a solvent for varnishes . Future research could focus on optimizing the esterification process and exploring other potential applications of the ester .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylnonanoic acid, can be synthesized through several methods. One common approach involves the oxidation of 2-ethylnonanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: Industrial production of nonanoic acid, 2-ethyl-, often involves the ozonolysis of oleic acid, followed by reduction and esterification steps. This method allows for the large-scale production of the compound with high purity. The process is efficient and cost-effective, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylnonanoic acid, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to produce corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The ethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acidic or basic catalysts are often used to facilitate reactions.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various derivatives depending on the substituent introduced.

Comparison with Similar Compounds

2-Ethylnonanoic acid, can be compared with other similar compounds, such as:

    Nonanoic Acid: Lacks the ethyl group, resulting in different chemical and physical properties.

    Octanoic Acid: Has one fewer carbon atom, leading to differences in solubility and reactivity.

    Decanoic Acid: Has one more carbon atom, affecting its boiling point and other properties.

Uniqueness: The presence of the ethyl group at the second carbon position in nonanoic acid, 2-ethyl-, imparts unique chemical properties, such as increased hydrophobicity and altered reactivity compared to its analogs. This makes it particularly valuable in specific industrial and research applications.

Properties

IUPAC Name

2-ethylnonanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-3-5-6-7-8-9-10(4-2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCGAHTZOXPQPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60881256
Record name 2-ethylnonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60881256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14276-84-7
Record name 2-Ethylnonanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14276-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonanoic acid, 2-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014276847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonanoic acid, 2-ethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-ethylnonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60881256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylnonan-1-oic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.683
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 2-ethylnonanoic acid used as an internal standard in this research?

A1: this compound is chosen as the internal standard for several reasons:

  • Structural Similarity: It shares structural similarities with the target analytes – volatile branched-chain, odd carbon-numbered, and unsaturated fatty acids – found in cheese and milk fat []. This similarity ensures that the internal standard exhibits similar chemical behavior during extraction and analysis as the target compounds.
  • Unique Presence: It is not naturally present in the samples being analyzed []. This characteristic is crucial for an internal standard, as it prevents interference with the quantification of naturally occurring fatty acids in the cheese and milk fat.
  • Chromatographic Behavior: It displays distinct chromatographic separation from the target analytes, allowing for clear identification and quantification of all compounds of interest [].

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